

Application Notes and Protocols for Two-Photon Microscopy with mCherry

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Compound of Interest

Compound Name: mCMY416

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing the red fluorescent protein mCherry for two-photon excitation microscopy (2PEM). This technique is particularly advantageous for deep-tissue imaging in live specimens, offering reduced phototoxicity and scattering compared to conventional one-photon confocal microscopy.^{[1][2][3][4]}

Introduction to mCherry in Two-Photon Microscopy

mCherry, a monomeric red fluorescent protein derived from DsRed, is a popular choice for 2PEM due to its brightness, photostability, and distinct spectral properties that allow for multiplexing with other fluorescent proteins like GFP.^[1] Its use in 2PEM enables high-resolution, three-dimensional imaging of cellular structures and dynamic processes deep within scattering tissues, a critical capability in fields like neuroscience and in vivo drug screening. The longer excitation wavelengths used in 2PEM penetrate deeper into biological samples and cause less photodamage, making it ideal for longitudinal studies in living animals.

Quantitative Properties of mCherry

The performance of a fluorescent protein in 2PEM is determined by its photophysical properties. The following tables summarize key quantitative data for mCherry and one of its improved variants, mCherry-XL.

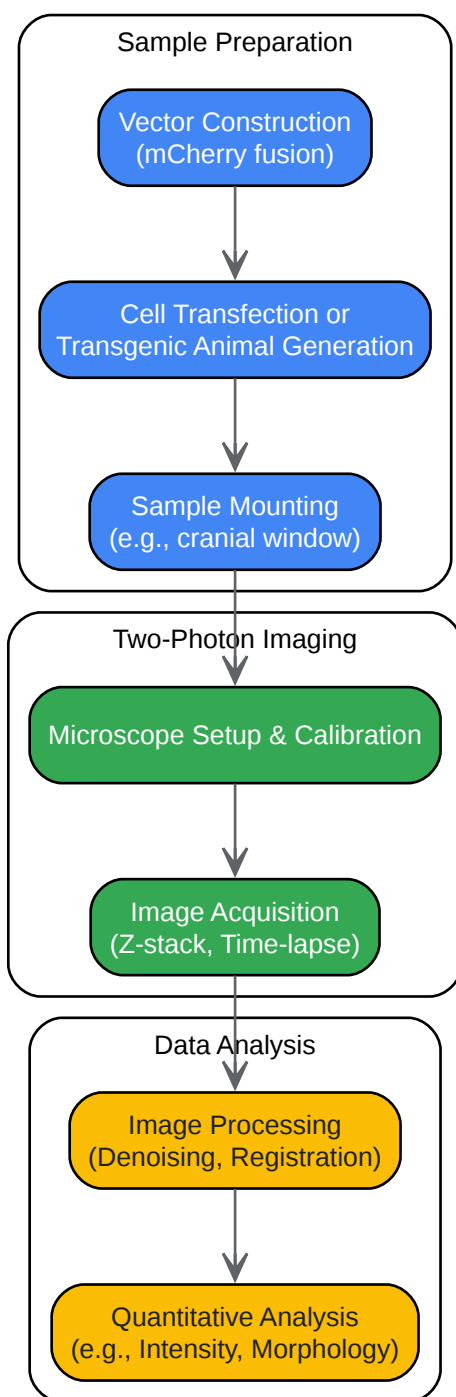
Property	mCherry	mCherry-XL	Reference
One-Photon Excitation Max (nm)	587	~585 (blue-shifted)	
One-Photon Emission Max (nm)	610	~608 (blue-shifted)	
Quantum Yield (Φ)	0.22 - 0.34	0.70	
Fluorescence Lifetime (τ) (ns)	1.4 - 1.8	3.9	
Molecular Weight (kDa)	28.8	~28.8	

Property	Value	Reference
Peak Two-Photon Excitation (nm)	~1160	
Alternative Excitation Range (nm)	740-800, 1000-1200	
Two-Photon Action Cross-Section ($\sigma_2 \times \Phi$) at ~1100 nm (GM)	~30	
Photochemical Quantum Yield (Φ_{bleach}) at 1100 nm	$(1.6 \pm 0.3) \times 10^{-5}$	

Note: GM stands for Goeppert-Mayer units ($1 \text{ GM} = 10^{-50} \text{ cm}^4 \text{ s photon}^{-1} \text{ molecule}^{-1}$).

Experimental Workflow for mCherry Two-Photon Imaging

The following diagram outlines a typical workflow for a two-photon microscopy experiment using mCherry.



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Caption: General experimental workflow for 2P microscopy with mCherry.

Detailed Protocols

Protocol 1: Plasmid Construction and Cell Culture Transfection

- **Vector Design:** Sub-clone the mCherry coding sequence in frame with the gene of interest into a suitable mammalian expression vector. Ensure the linker between the protein of interest and mCherry is appropriate to not interfere with protein function.
- **Plasmid Preparation:** Prepare high-purity, endotoxin-free plasmid DNA for transfection.
- **Cell Culture:** Culture the cells of interest (e.g., HEK293, HeLa, or primary neurons) in appropriate media and conditions.
- **Transfection:** Transfect the cells with the mCherry-fusion plasmid using a standard transfection reagent (e.g., Lipofectamine) or electroporation.
- **Expression:** Allow 24-48 hours for expression of the mCherry-tagged protein before imaging. For stable cell lines, perform selection with the appropriate antibiotic.

Protocol 2: In Vivo Imaging of mCherry in a Mouse Model

This protocol is adapted for imaging the brain of a live mouse expressing mCherry in specific neuronal populations.

- **Animal Model:** Utilize a transgenic mouse line expressing mCherry under a specific promoter or a mouse that has undergone in utero electroporation or viral vector injection to express mCherry.
- **Surgical Preparation:**
 - Anesthetize the mouse using isoflurane.
 - Secure the mouse in a stereotaxic frame.
 - Perform a craniotomy to expose the brain region of interest.
 - Implant a glass cranial window to provide optical access and seal the craniotomy.

- Attach a head-plate for stable fixation during imaging.
- Allow the animal to recover for at least one week before the first imaging session.
- Imaging Session:
 - Anesthetize the mouse or use a head-restraint system for awake imaging.
 - Secure the mouse on the microscope stage via the head-plate.
 - Apply immersion fluid (water or glycerol) to the cranial window and lower the objective.

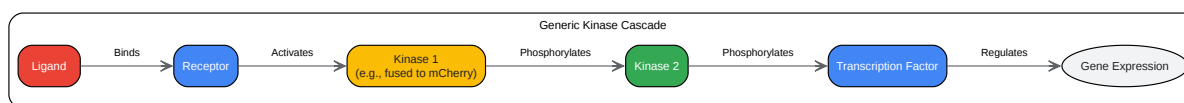
Protocol 3: Two-Photon Microscope Setup and Image Acquisition

- Laser Tuning:
 - For optimal excitation of mCherry, tune the Ti:Sapphire laser or Optical Parametric Oscillator (OPO) to ~1160 nm. If this is not available, a wavelength between 1040-1080 nm can be used.
 - To minimize photobleaching, especially during long time-lapse experiments, using excitation wavelengths in the 1000-1200 nm range is recommended over the 740-800 nm range.
- Power Calibration: Adjust the laser power to the minimum necessary for a good signal-to-noise ratio to minimize phototoxicity. This will vary depending on the expression level of mCherry and the imaging depth. Start with a low power (e.g., <20 mW at the sample) and gradually increase.
- Detector Setup:
 - Use a high-sensitivity, non-descanned detector (e.g., GaAsP PMT).
 - Select an appropriate emission filter for mCherry, typically a bandpass filter around 610 nm (e.g., 620/60 nm).
- Image Acquisition:

- Define the imaging volume (x, y, and z dimensions) and the desired temporal resolution.
- For structural imaging, acquire a Z-stack by moving the focal plane through the sample.
- For functional imaging or tracking dynamic processes, acquire a time-lapse series at a single focal plane or a repeating Z-stack.
- Use imaging software to control the scan parameters (e.g., pixel dwell time, line averaging) to optimize image quality.

Signaling Pathway Visualization

While mCherry is a general-purpose fluorescent marker, it can be used to study specific signaling pathways by fusing it to a protein involved in that pathway. For example, to study a generic kinase signaling cascade:



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